molecular formula C16H13N B3279795 5-Methyl-1-phenylisoquinoline CAS No. 700380-16-1

5-Methyl-1-phenylisoquinoline

Cat. No. B3279795
CAS RN: 700380-16-1
M. Wt: 219.28 g/mol
InChI Key: ABZRXXLIXJOIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-phenylisoquinoline is a chemical compound with a molecular formula of C15H11N . It is a derivative of the quinoline family, which is a class of compounds that have been found to have significant applications in medicinal and industrial chemistry .


Synthesis Analysis

The synthesis of 5-Methyl-1-phenylisoquinoline and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, quinolines in general have been synthesized through various methods such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses . Recent advances have focused on transition metal-free processes, which offer increased efficiency and improved yields .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1-phenylisoquinoline is characterized by a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine ring . The exact structure would require further analysis using techniques such as nuclear magnetic resonance (NMR) or mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1-phenylisoquinoline, such as its melting point, boiling point, and density, were not found in the search results. These properties would typically be determined through experimental measurements .

Safety and Hazards

The safety data sheet for 5-Methyl-1-phenylisoquinoline indicates that it is toxic if swallowed . Personal protective equipment should be used and dust formation should be avoided . In case of accidental ingestion, immediate medical attention is required .

Future Directions

The future directions for research on 5-Methyl-1-phenylisoquinoline and related compounds could involve the development of more efficient synthesis methods, the exploration of their biological activities, and their potential applications in medicinal and industrial chemistry . Further studies could also investigate the environmental impact and safety aspects of these compounds .

properties

IUPAC Name

5-methyl-1-phenylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-6-5-9-15-14(12)10-11-17-16(15)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZRXXLIXJOIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=C(C2=CC=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730734
Record name 5-Methyl-1-phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-phenylisoquinoline

CAS RN

700380-16-1
Record name 5-Methyl-1-phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1-phenylisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Methyl-1-phenylisoquinoline
Reactant of Route 3
Reactant of Route 3
5-Methyl-1-phenylisoquinoline
Reactant of Route 4
Reactant of Route 4
5-Methyl-1-phenylisoquinoline
Reactant of Route 5
Reactant of Route 5
5-Methyl-1-phenylisoquinoline
Reactant of Route 6
Reactant of Route 6
5-Methyl-1-phenylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.